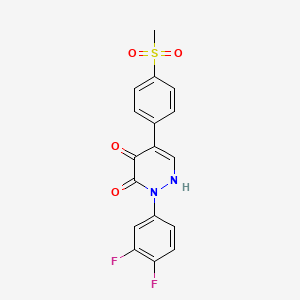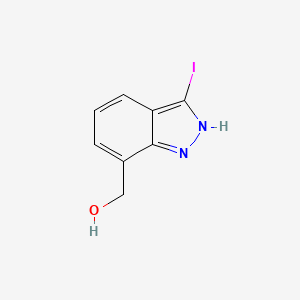
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes difluorophenyl and methanesulfonylphenyl groups attached to a dihydropyridazine-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluorophenyl intermediate: This involves the reaction of 3,4-difluoroaniline with suitable reagents to introduce the difluorophenyl group.
Introduction of the methanesulfonylphenyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride under controlled conditions.
Cyclization to form the dihydropyridazine-dione core: The final step involves cyclization reactions under specific conditions to form the dihydropyridazine-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and optimized reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and methanesulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
- 2-(3,4-Difluorophenyl)-4-(4-hydroxyphenyl)-thiazole
- 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
What sets 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one apart is its unique combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
221031-62-5 |
|---|---|
Fórmula molecular |
C17H12F2N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)-5-(4-methylsulfonylphenyl)-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C17H12F2N2O4S/c1-26(24,25)12-5-2-10(3-6-12)13-9-20-21(17(23)16(13)22)11-4-7-14(18)15(19)8-11/h2-9,20H,1H3 |
Clave InChI |
HWDCSDPTXXMXEY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CNN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Diethyl formamido[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B8664051.png)

![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)

